2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile
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Overview
Description
2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile is an organic compound known for its unique structure and potential applications in various fields. This compound features a furan ring, a nitrile group, and a dimethylamino-substituted phenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)benzaldehyde and 5-phenyl-3-furonitrile in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the dimethylamino group.
Scientific Research Applications
2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]ethyl}benzene-1,4-diol: Shares a similar structural motif with an additional hydroxyl group.
2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-dimethyl-3-thiophenecarboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
This detailed article provides a comprehensive overview of 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-23(2)18-10-8-15(9-11-18)14-22-20-17(13-21)12-19(24-20)16-6-4-3-5-7-16/h3-12,14H,1-2H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEFBWLWYFODQZ-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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